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molecular formula C8H5BrF2O2 B1387216 2-(4-Bromo-2,3-difluorophenyl)acetic acid CAS No. 887586-48-3

2-(4-Bromo-2,3-difluorophenyl)acetic acid

Cat. No. B1387216
M. Wt: 251.02 g/mol
InChI Key: OIGMFWLUUCQCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035063B2

Procedure details

Compound 2-(4-bromo-2,3-difluorophenyl)acetonitrile (200 mg, 0.690 mmol) was dissolved in H2O (1 mL) and H2SO4 (1 mL) at 20° C. in one charge. The reaction mixture was stirred at 100° C. for 1 h. Then the solution was distributed between EA and H2O. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-(4-bromo-2,3-difluorophenyl)acetic acid (180 mg, 0.287 mmol, 41.6% yield) was used in the next step without further purification. TLC (PE/EtOAc=2:1, Rf 0.6): 1H NMR (400 MHz, CDCl3) δ 7.27-7.20 (m, 1H), 6.92-6.85 (m, 1H), 3.65 (s, 2H); ES-LCMS m/z 250.0 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](CC#N)=[C:4]([F:11])[C:3]=1[F:12].OS(O)(=O)=O.[CH3:18][C:19](=[O:23])[O:20]CC>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:18][C:19]([OH:20])=[O:23])=[C:4]([F:11])[C:3]=1[F:12]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)CC#N)F)F
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)CC(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.287 mmol
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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